Ácido 2-(4-(((terc-butoxicarbonil)amino)metil)-1,1-dióxido-tetrahidro-2H-tiopiran-4-il)acético

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is a useful research compound. Its molecular formula is C13H23NO6S and its molecular weight is 321.39. The purity is usually 95%.

BenchChem offers high-quality 2-(4-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(((tert-Butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Líquidos Iónicos de Aminoácidos Protegidos con Boc (AAILs): Los investigadores han preparado líquidos iónicos a temperatura ambiente derivados de aminoácidos protegidos con terc-butoxicarbonil (Boc) disponibles comercialmente. Estos AAILs protegidos sirven como materiales de partida para la síntesis de dipéptidos utilizando reactivos de acoplamiento comunes .

- Estudios de RMN: Los científicos pueden utilizar técnicas de resonancia magnética nuclear (RMN) para dilucidar la estructura del compuesto. Las asignaciones de resonancias 1H, 13C, 15N y 77Se proporcionan información valiosa .

- Colección Sigma-Aldrich: Este compuesto forma parte de una colección de productos químicos raros y únicos que se proporcionan a los investigadores de descubrimiento temprano. Sigma-Aldrich enfatiza que los compradores deben confirmar la identidad y pureza del producto .

Síntesis de Péptidos y Derivados de Aminoácidos

Espectroscopia de RMN y Elucidación Estructural

Colecciones Químicas Raras y Únicas

Actividad Biológica

The compound 2-(4-(((tert-butoxycarbonyl)amino)methyl)-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid is a derivative of an amino acid featuring a unique thiopyran structure. This article explores its biological activities, synthesis, and potential applications based on available literature and research findings.

Chemical Structure and Properties

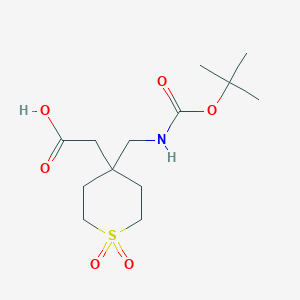

The compound can be represented by the following structural formula:

- Molecular Weight: 285.35 g/mol

- CAS Number: Not specifically listed in current databases.

- Physical State: Solid at room temperature.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its role as a modulator of various biological pathways. Below are key findings from recent studies:

2. P-glycoprotein Modulation

The compound's interaction with P-glycoprotein is of particular interest. P-gp is an ATP-binding cassette (ABC) transporter implicated in multidrug resistance. Compounds that stimulate or inhibit ATPase activity of P-gp can enhance the efficacy of chemotherapeutic agents . The structural features of the thiopyran derivative may allow it to interact with the drug-binding site of P-gp, potentially enhancing intracellular drug accumulation.

3. Neuroprotective Effects

Thiopyran derivatives have been explored for their neuroprotective effects in models of neurodegenerative diseases. These compounds may exert protective effects against oxidative stress and inflammation, which are common pathways in neurodegeneration .

Case Studies

Several studies have highlighted the biological activities associated with similar compounds:

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Thiopyran Ring: Starting from suitable precursors, the thiopyran ring is constructed using cyclization reactions.

- Boc Protection: The amino group is protected using tert-butoxycarbonyl (Boc) to enhance stability during subsequent reactions.

- Acetic Acid Derivation: The final step involves attaching the acetic acid moiety to yield the target compound.

Propiedades

IUPAC Name |

2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,1-dioxothian-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6S/c1-12(2,3)20-11(17)14-9-13(8-10(15)16)4-6-21(18,19)7-5-13/h4-9H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNRGJGOZNRVLNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)CC1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.